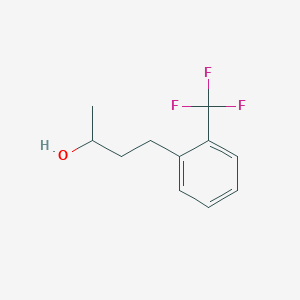
4-(2-(Trifluoromethyl)phenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Trifluoromethyl)phenyl)butan-2-ol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Trifluoromethyl)phenyl)butan-2-ol can be achieved through several methods. One common approach involves the addition of a Grignard reagent to a trifluoromethyl-substituted benzaldehyde. For example, the reaction of 2-(trifluoromethyl)benzaldehyde with a butylmagnesium bromide Grignard reagent followed by acidic workup yields the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Grignard reactions, where the reagents are carefully controlled to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Trifluoromethyl)phenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
Oxidation: Produces 4-(2-(Trifluoromethyl)phenyl)butan-2-one or 4-(2-(Trifluoromethyl)phenyl)butanoic acid.
Reduction: Produces 4-(2-(Trifluoromethyl)phenyl)butane.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-(Trifluoromethyl)phenyl)butan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2-(Trifluoromethyl)phenyl)butan-2-ol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbutan-2-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)phenylboronic acid: Contains the trifluoromethyl group but differs in its functional groups and applications.
Uniqueness
4-(2-(Trifluoromethyl)phenyl)butan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it valuable in various research and industrial applications .
Actividad Biológica
4-(2-(Trifluoromethyl)phenyl)butan-2-ol is an organic compound characterized by a trifluoromethyl group attached to a phenyl ring and linked to a butanol moiety. The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing lipophilicity and potential interactions with biological targets. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and enzyme-inhibiting properties.
The molecular formula of this compound is C11H13F3O. The trifluoromethyl group enhances binding affinity to specific enzymes and receptors, which may lead to various biological responses. The compound's lipophilicity allows for better membrane penetration and interaction with biological systems.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 4-(trifluoromethyl)phenyl groups have shown efficacy against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. In vitro studies demonstrated that specific derivatives had minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 μM against these pathogens .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| 3e | S. aureus | 0.070 |
| 3f | E. faecalis | 4.66 |
| 3e | M. tuberculosis | 18.7 |
Anticancer Activity
The anticancer activity of this compound has been evaluated in various cancer cell lines, notably the MCF-7 breast cancer cell line. Studies have reported IC50 values indicating significant cytotoxic effects, with values ranging from 1.4 to >10 µM depending on the compound's lipophilicity . The mechanism of action appears to involve interactions with cellular pathways that regulate apoptosis and cell cycle progression.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 1.4 - >10 |
Enzyme Inhibition
The trifluoromethyl group in this compound has been associated with enhanced inhibitory effects on certain enzymes such as cyclooxygenase (COX-2) and lipoxygenases (LOX). Molecular docking studies suggest that the strong electron-withdrawing nature of the trifluoromethyl group facilitates hydrogen bonding interactions with active site residues, thereby increasing enzyme inhibition .
Case Studies
- Antimicrobial Efficacy : A study evaluated various derivatives of the compound against clinical isolates of MRSA and VRE, demonstrating that certain modifications led to improved antimicrobial activity compared to standard antibiotics like ampicillin .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of compounds related to 4-(trifluoromethyl)butan-2-ol on MCF-7 cells, revealing that structural modifications could significantly enhance or reduce activity, highlighting the importance of chemical structure in therapeutic efficacy .
Propiedades
Fórmula molecular |
C11H13F3O |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
4-[2-(trifluoromethyl)phenyl]butan-2-ol |
InChI |
InChI=1S/C11H13F3O/c1-8(15)6-7-9-4-2-3-5-10(9)11(12,13)14/h2-5,8,15H,6-7H2,1H3 |
Clave InChI |
WYTFDYCXESKVND-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















